

Spectroscopic and Safety Data of 1-(2,2-Dimethylpropanoyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,2-Dimethylpropanoyl)piperazine

Cat. No.: B130319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and safety information for the chemical compound **1-(2,2-Dimethylpropanoyl)piperazine**, also known as 1-Pivaloylpiperazine. Due to the limited availability of published experimental data for this specific molecule, this guide incorporates predicted spectroscopic values to offer a foundational understanding of its structural characteristics.

Chemical Identity and Properties

Parameter	Value
IUPAC Name	1-(2,2-Dimethylpropanoyl)piperazine
Synonyms	1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one
CAS Number	155295-47-9
Molecular Formula	C ₉ H ₁₈ N ₂ O
Molecular Weight	170.25 g/mol
Appearance	Solid (predicted)
Melting Point	55-56 °C[1]

Spectroscopic Data

The following tables present predicted spectroscopic data for **1-(2,2-Dimethylpropanoyl)piperazine**. These values are computationally generated and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.55	t	4H	Piperazine ring protons (-CH ₂ -N-CO-)
~2.85	t	4H	Piperazine ring protons (-CH ₂ -NH-)
~1.25	s	9H	tert-Butyl group protons (-C(CH ₃) ₃)
~1.80	s	1H	Amine proton (-NH-)

¹³C NMR (Carbon-13 NMR)Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~177	Carbonyl carbon (C=O)
~45	Piperazine ring carbons (-CH ₂ -N-CO-)
~46	Piperazine ring carbons (-CH ₂ -NH-)
~39	Quaternary carbon of tert-butyl group (-C(CH ₃) ₃)
~28	Methyl carbons of tert-butyl group (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3320	Medium	N-H Stretch (Amine)
~2960-2850	Strong	C-H Stretch (Aliphatic)
~1640	Strong	C=O Stretch (Amide)
~1470	Medium	C-H Bend (CH ₂)
~1280	Medium	C-N Stretch

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
170	$[M]^+$ (Molecular Ion)
113	$[M - C(CH_3)_3]^+$
85	$[C_4H_9CO]^+$
57	$[C(CH_3)_3]^+$

Experimental Protocols

While specific experimental procedures for the spectroscopic analysis of **1-(2,2-Dimethylpropanoyl)piperazine** are not readily available in the literature, the following are general methodologies for obtaining such data for a solid organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR and 75 MHz or higher for ^{13}C NMR.
- Data Acquisition:
 - For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum by co-adding multiple scans (e.g., 16 or 32) over a typical mid-IR range (e.g., 4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS) or a direct infusion method.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to clearly identify the molecular ion.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(2,2-Dimethylpropanoyl)piperazine**.

[Click to download full resolution via product page](#)

A typical workflow for spectroscopic analysis.

Safety Information

As detailed experimental and safety data are scarce, it is crucial to handle **1-(2,2-Dimethylpropanoyl)piperazine** with care, following standard laboratory safety procedures for handling new chemical entities. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

- Working in a well-ventilated area or a fume hood.
- Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoiding inhalation, ingestion, and skin contact.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. This information is intended for guidance and research purposes

only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 155295-47-9 Cas No. | 1-(2,2-Dimethylpropanoyl)piperazine | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Spectroscopic and Safety Data of 1-(2,2-Dimethylpropanoyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130319#spectroscopic-data-of-1-2-2-dimethylpropanoyl-piperazine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com